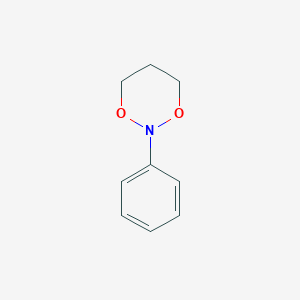![molecular formula C34H30N2O6 B303415 diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate, commonly known as DDDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DDDC is a member of the chromene family of compounds, which are known for their diverse biological activities. In
作用机制
The exact mechanism of action of DDDC is not fully understood, but studies have suggested that it may act through multiple pathways. DDDC has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DDDC has been shown to inhibit the growth of bacteria by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
DDDC has been shown to have several biochemical and physiological effects. Studies have shown that DDDC can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. Additionally, DDDC has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress-induced cell death. DDDC has also been shown to reduce inflammation and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
DDDC has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown potent cytotoxicity against various cancer cell lines. Additionally, DDDC has shown neuroprotective and antimicrobial activity, making it a promising candidate for use in multiple fields of research. However, DDDC has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
未来方向
There are several potential future directions for research on DDDC. One area of interest is the development of DDDC analogs with improved solubility and reduced toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of DDDC and its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Finally, studies are needed to investigate the potential use of DDDC in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, DDDC is a synthetic compound with potential applications in various fields of research. Its potent cytotoxicity against cancer cells, neuroprotective activity, and antimicrobial activity make it a promising candidate for further study. Future research should focus on developing DDDC analogs with improved solubility and reduced toxicity and investigating its mechanism of action and potential therapeutic applications.
合成方法
DDDC can be synthesized using a multistep process that involves the reaction of 1,3-diketones with aromatic amines. The synthetic route for DDDC involves the reaction of 2,3-dihydroxybenzaldehyde with 1,3-diphenylacetone in the presence of ammonium acetate to form the chromene ring. The amino groups are then introduced using a reductive amination reaction with diethylamine.
科学研究应用
DDDC has shown potential for use in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that DDDC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DDDC has been shown to protect neurons from oxidative stress-induced damage and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate |
|---|---|
分子式 |
C34H30N2O6 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
diethyl 3,10-diamino-1,12-diphenyl-1,12-dihydrochromeno[5,6-f]chromene-2,11-dicarboxylate |
InChI |
InChI=1S/C34H30N2O6/c1-3-39-33(37)29-25(19-11-7-5-8-12-19)27-22(41-31(29)35)17-15-21-16-18-23-28(24(21)27)26(20-13-9-6-10-14-20)30(32(36)42-23)34(38)40-4-2/h5-18,25-26H,3-4,35-36H2,1-2H3 |
InChI 键 |
UBOQHPPCESXFFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)




![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

